molecular formula C9H15NO3S B13841288 tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate

tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate

Cat. No.: B13841288
M. Wt: 217.29 g/mol
InChI Key: IXUYHRLEDLSFSX-ZCFIWIBFSA-N
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Description

tert-Butyl N-[(3R)-2-oxothiolan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiolane derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3R)-2-oxothiolan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-[(3R)-2-oxothiolan-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various functionalized compounds, including protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for investigating the behavior of carbamate groups in biological systems.

Medicine: this compound has potential applications in drug development. It is explored for its ability to act as a prodrug, releasing active pharmaceutical ingredients under specific conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active thiolane derivative, which can then interact with enzymes or receptors. The molecular pathways involved include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(3R)-2-oxothiolan-3-yl]carbamate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate

InChI

InChI=1S/C9H15NO3S/c1-9(2,3)13-8(12)10-6-4-5-14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1

InChI Key

IXUYHRLEDLSFSX-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCSC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCSC1=O

Origin of Product

United States

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